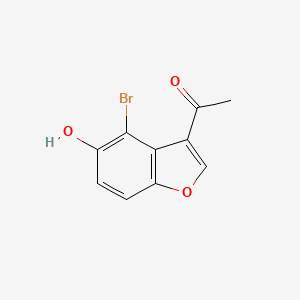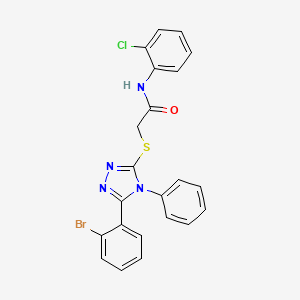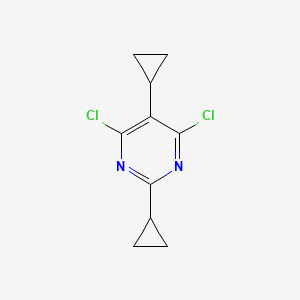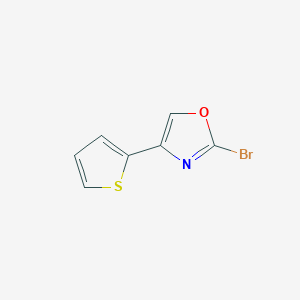
2-Bromo-4-(thiophen-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(thiophen-2-yl)oxazole is a heterocyclic compound that features both bromine and thiophene groups attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(thiophen-2-yl)oxazole typically involves the bromination of 5-(thiophen-2-yl)oxazole. One common method includes the following steps :
Formation of 5-(thiophen-2-yl)oxazole: This is achieved by reacting 2-thiophenecarboxaldehyde with tosylmethylisocyanide in the presence of potassium carbonate and methanol.
Bromination: The 5-(thiophen-2-yl)oxazole is then brominated using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at low temperatures (-15°C to -10°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and optimizing reaction conditions for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be formed.
Coupling Products: The coupling reactions yield biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
2-Bromo-4-(thiophen-2-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(thiophen-2-yl)oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or application.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with an ethoxyphenyl group instead of a thiophene group.
5-(Thiophen-2-yl)oxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-4-(thiophen-2-yl)oxazole is unique due to the presence of both bromine and thiophene groups, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and valuable in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H4BrNOS |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
2-bromo-4-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5(4-10-7)6-2-1-3-11-6/h1-4H |
Clave InChI |
ITKCIBTWVRVFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=COC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


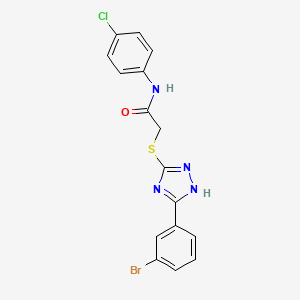
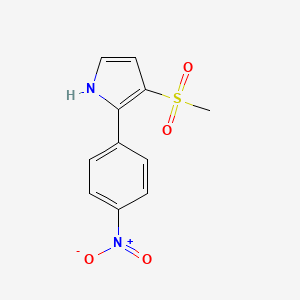
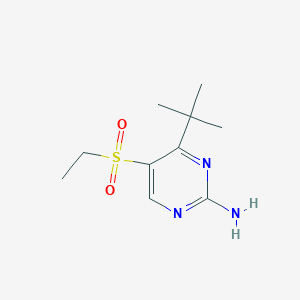
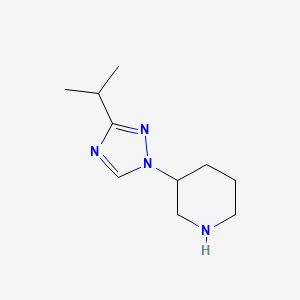
![1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine](/img/structure/B11777125.png)
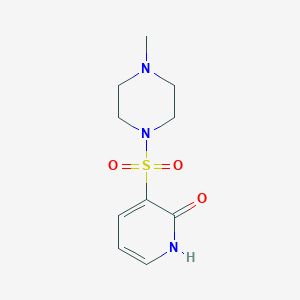
![8-(Bicyclo[3.1.0]hexan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777137.png)
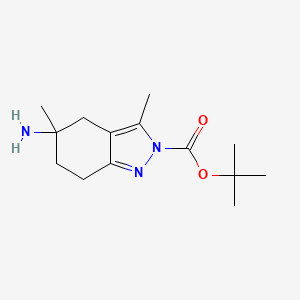
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
![6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777150.png)
![Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B11777155.png)
